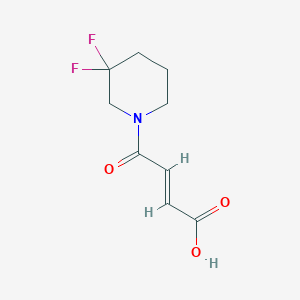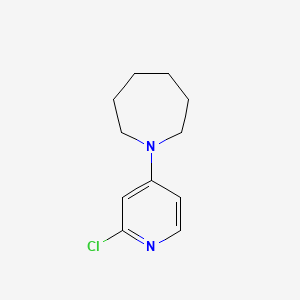
1-(2-Chloropyridin-4-yl)azepane
Vue d'ensemble
Description
1-(2-Chloropyridin-4-yl)azepane, also known as CP-Azepane, is an organic compound with a molecular formula of C7H9ClN2. It is a cyclic amine that is used in a variety of scientific research applications. CP-Azepane has a low toxicity and is relatively easy to synthesize, making it a popular choice for chemists and researchers.
Applications De Recherche Scientifique
Azepane-Based Compounds in Drug Discovery
Azepane-based compounds exhibit a wide range of pharmacological properties due to their structural diversity. These derivatives have been pivotal in the discovery of new therapeutic agents, with more than 20 azepane-based drugs approved by the FDA for treating various diseases. The development of azepane-containing analogs focuses on enhancing activity while reducing toxicity and cost. Their applications span across anti-cancer, anti-tubercular, anti-Alzheimer's disease, antimicrobial agents, histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsants, and more. Significant efforts in structure-activity relationship (SAR) and molecular docking studies aim to discover and develop potent azepane-based drugs for numerous diseases (Gao-Feng Zha et al., 2019).
Environmental Impact and Remediation Technologies
The review on 1,4-Dioxane, though not directly related to "1-(2-Chloropyridin-4-yl)azepane," provides insights into the challenges and research needs in dealing with chlorinated organic compounds in the environment. It underscores the urgency for alternative removal methods and further research to understand the health effects, chemical interactions, and fate of such contaminants. This context is relevant since azepane derivatives, as chlorinated compounds, may also pose environmental and health risks, highlighting the need for effective policy and remediation strategies (K. G. Godri Pollitt et al., 2019).
Propriétés
IUPAC Name |
1-(2-chloropyridin-4-yl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-11-9-10(5-6-13-11)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHLDYOVPUPDNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[Acetyl(methyl)amino]phenoxy}acetic acid](/img/structure/B1531987.png)
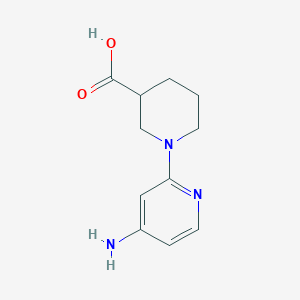
![methyl({3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1531992.png)
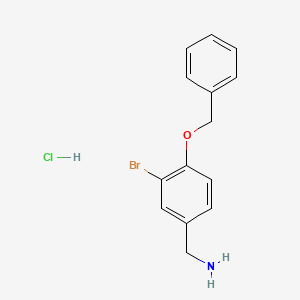
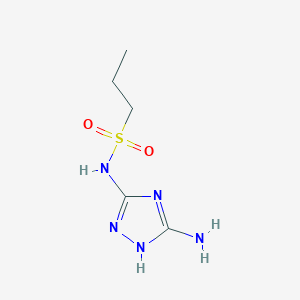
![2-Cyclohexyl-1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1531995.png)
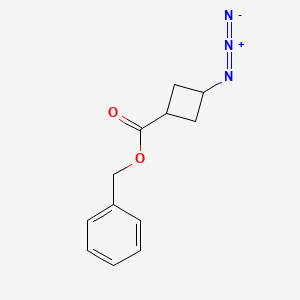

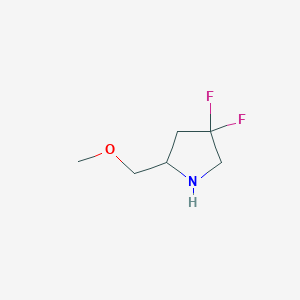
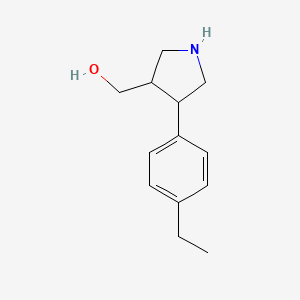
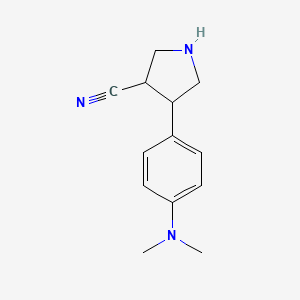
![6-Ethyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1532005.png)
